![molecular formula C17H15NO B1614048 2'-Cyano-3-(2-methylphenyl)propiophenone CAS No. 898789-22-5](/img/structure/B1614048.png)
2'-Cyano-3-(2-methylphenyl)propiophenone
Overview
Description
2’-Cyano-3-(2-methylphenyl)propiophenone is a heterocyclic organic compound with the molecular formula C17H15NO . It has a molecular weight of 249.31 . The IUPAC name for this compound is 2-[3-(2-methylphenyl)propanoyl]benzonitrile .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the isopropyl esters of 2-cyano-3-phenyl-2-propenoic acid were synthesized by piperidine catalyzed Knoevenagel condensation of an appropriate benzoic aldehyde with isopropyl cyanoacetate .Molecular Structure Analysis
The molecular structure of 2’-Cyano-3-(2-methylphenyl)propiophenone consists of a cyano group (-CN) attached to a phenyl ring, which is further connected to a 2-methylphenylpropiophenone group . The canonical SMILES representation of this compound is CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N .Physical And Chemical Properties Analysis
2’-Cyano-3-(2-methylphenyl)propiophenone has a boiling point of 437.6ºC at 760 mmHg and a flash point of 218.4ºC . It has a density of 1.12g/cm³ . The compound is nonhazardous for shipping .Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
2’-Cyano-3-(2-methylphenyl)propiophenone: serves as a precursor in the synthesis of various pharmaceutical intermediates. Its cyano and phenyl groups are reactive sites that can be further modified to produce compounds with potential therapeutic effects. For instance, it can be used to synthesize selective endothelin A receptor antagonists, which have implications in treating cardiovascular diseases .
properties
IUPAC Name |
2-[3-(2-methylphenyl)propanoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-6-2-3-7-14(13)10-11-17(19)16-9-5-4-8-15(16)12-18/h2-9H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBDJLIVTBNCMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644008 | |
Record name | 2-[3-(2-Methylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Cyano-3-(2-methylphenyl)propiophenone | |
CAS RN |
898789-22-5 | |
Record name | 2-[3-(2-Methylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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